molecular formula C19H29N5O2 B2576918 2-Hexyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 899988-13-7

2-Hexyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2576918
M. Wt: 359.474
InChI Key: ZQEQUCXYTKMBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione, also known as PTX, is a purine derivative that has gained significant interest in scientific research due to its unique properties. PTX is a potent inhibitor of cyclic AMP phosphodiesterase, which makes it a valuable tool in the study of intracellular signaling pathways.

Scientific Research Applications

Therapeutic and Chemical Synthesis Applications

Research into hydantoin and its derivatives, including structures like 2-Hexyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione, has unveiled significant potential in medicinal chemistry and drug development. Hydantoins are known for their versatility in therapeutic applications due to their structural diversity, which allows for a wide range of biological and pharmacological activities. These compounds are particularly significant for their role in the synthesis of non-natural amino acids and their conjugates, which have potential medicinal applications. The Bucherer-Bergs reaction is highlighted as an efficient method for synthesizing hydantoin, demonstrating its importance in the preparation of new organic compounds that could serve as potential therapeutics (Shaikh et al., 2023).

Imidazole derivatives, closely related to hydantoins, exhibit a broad spectrum of biological properties, including antimicrobial and antitumor activities. These compounds have been extensively reviewed, showing that they are promising candidates for the development of new antitumor drugs and other therapeutics with diverse biological properties (Iradyan et al., 2009). The antimicrobial activities of imidazole, for instance, support its use in the pharmaceutical industry for the manufacturing of anti-fungal drugs and bactericides, highlighting the potential for further synthesis of imidazole derivatives to combat new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).

Antioxidant and Environmental Applications

The study of antioxidants is crucial across various fields, including food engineering, medicine, and pharmacy. Different tests and methodologies, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others, are used to determine antioxidant activity, showcasing the importance of heterocyclic compounds like imidazoles in antioxidant analysis. These methods are vital for assessing the antioxidant capacity of complex samples, demonstrating the role of imidazoles in enhancing the understanding of antioxidants and their applications (Munteanu & Apetrei, 2021).

properties

IUPAC Name

2-hexyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-7-8-9-10-11-22-17(25)15-16(21(6)19(22)26)20-18-23(12(2)3)13(4)14(5)24(15)18/h12H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEQUCXYTKMBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C(C)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

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